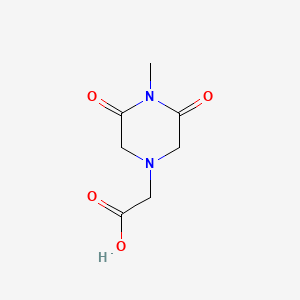

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

Description

Historical Context and Ubiquitous Presence of Diketopiperazines in Natural Products

The study of piperazine-2,5-diones dates back to early peptide chemistry, where they were often identified as by-products of peptide synthesis. wikipedia.org The parent compound of this class was first characterized by X-ray crystallography in 1938, providing foundational insights into the structure of the peptide bond. wikipedia.org Beyond the laboratory, diketopiperazines are ubiquitous in nature. They are synthesized by a vast array of organisms, including fungi, bacteria, marine microorganisms, plants, and even mammals. wikipedia.orgnih.gov

Their presence is also notable in thermally processed foods and beverages such as roasted coffee, beer, and bread, where they form as degradation products of proteins and polypeptides and can contribute to the flavor profile. wikipedia.org The widespread occurrence of the DKP core in biologically active natural products has been a major driver of scientific interest, as these molecules exhibit a range of pharmacological activities. wikipedia.orgnih.gov

Below is a table of representative diketopiperazine natural products, highlighting their structural diversity.

Table 1: Examples of Naturally Occurring Diketopiperazines| Compound Name | Natural Source | Noteworthy Structural Features |

|---|---|---|

| Brevianamide F | Penicillium brevicompactum | Tryptophan-proline derived DKP |

| Spirotryprostatin B | Aspergillus fumigatus | Spiro-annulated DKP, antimitotic agent |

| Verruculogen | Aspergillus fumigatus | Annulated, tremorogenic DKP |

| Glionitrin | Aspergillus fumigatus | Exhibits antibacterial and antitumor properties wikipedia.org |

| Thaxtomin A | Streptomyces species | Phytotoxin containing a DKP core |

Structural Attributes of the Piperazine-2,5-dione Core and its Derivatives

The piperazine-2,5-dione scaffold is a six-membered ring containing two amide linkages. wikipedia.org This core structure possesses a unique combination of rigidity and potential for functionalization, making it an attractive template in medicinal chemistry and materials science.

The diketopiperazine ring is conformationally constrained, existing predominantly in a nearly planar or a shallow boat conformation. baranlab.org The energy difference between these conformers is small, allowing the ring to adapt its shape in response to substitution or its environment. baranlab.org This inherent rigidity reduces the conformational flexibility compared to linear peptides, a trait that is often advantageous for biological activity and bioavailability. wikipedia.org

When derived from chiral α-amino acids, the DKP framework incorporates stereocenters, leading to cis and trans diastereomers with distinct three-dimensional arrangements of their substituents. The majority of naturally occurring DKPs are formed from L-amino acids, resulting in a cis configuration of the side chains. baranlab.org The defined stereochemistry and spatial orientation of functional groups are crucial for their interaction with biological receptors.

Substitution at the nitrogen atoms of the piperazine-2,5-dione core significantly modifies the scaffold's properties. N-substitution prevents the formation of intermolecular hydrogen bonds that are characteristic of unsubstituted DKPs, which can alter solubility and crystal packing. Furthermore, the introduction of substituents at the nitrogen atoms can influence the conformational preference of the ring and provides additional vectors for molecular elaboration.

From a reactivity standpoint, the amide nitrogens can be alkylated or acylated, providing a direct method for introducing diverse functional groups. This functionalization is a key strategy for creating libraries of DKP derivatives for screening purposes and for developing molecules with tailored properties. The nature of the N-substituent can also affect the acidity of the α-protons at the C-3 and C-6 positions, thereby modulating the scaffold's reactivity in reactions such as enolate alkylation.

Academic Significance and Research Trajectories of N-Substituted Piperazine-2,5-dione Compounds

The unique characteristics of the DKP scaffold—its rigidity, chirality, stability against proteolysis, and multiple sites for functionalization—have established it as a "privileged scaffold" in medicinal chemistry. wikipedia.orgwikipedia.org These compounds are extensively studied for a wide range of potential therapeutic applications due to their diverse biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties. wikipedia.orgnih.gov

Current research trajectories focus on several key areas:

Drug Discovery: Synthetic N-substituted DKP libraries are created and screened to identify novel therapeutic agents. Their ability to mimic peptide turns makes them valuable tools for designing peptidomimetics that can target protein-protein interactions. wikipedia.org

Synthesis Methodology: Chemists continue to develop novel and efficient synthetic routes to access structurally diverse and complex DKPs, including asymmetric syntheses to control stereochemistry.

Materials Science: The self-assembly properties of DKPs are being explored for the creation of smart materials, such as gels and other nanostructures.

Chemical Biology: DKPs are used as probes to study biological processes, leveraging their ability to interact with a variety of biological receptors and enzymes. nih.gov

Overview of Research on (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid within this Context

Within the broad and well-documented field of piperazine-2,5-diones, the specific compound this compound represents a distinct, synthetically accessible derivative. However, a review of publicly available scientific literature indicates that this particular molecule has not been the subject of extensive, dedicated research studies. Its properties, potential biological activities, and specific applications are not widely reported in peer-reviewed journals.

Structurally, this compound is an N-substituted diketopiperazine. It features two different substituents on the ring's nitrogen atoms:

A methyl group at the N-4 position.

An acetic acid group at the N-1 position.

This asymmetric N,N'-disubstitution makes it a chiral molecule if the underlying piperazinedione core is derived from chiral amino acids. The presence of a carboxylic acid functional group provides a handle for further chemical modification, such as amide bond formation, allowing it to be used as a building block for constructing larger, more complex molecules, including peptides or peptidomimetics. nih.gov The methyl group, in turn, modifies the steric and electronic properties of the scaffold.

Given the general interest in DKP derivatives for drug discovery and materials science, this compound can be contextualized as a potential synthetic intermediate. Its structure embodies the core principles of the DKP scaffold while offering functional groups for further elaboration, positioning it as a candidate for inclusion in chemical libraries aimed at exploring new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-8-5(10)2-9(3-6(8)11)4-7(12)13/h2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZUPKAXFHAYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(CC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443367 | |

| Record name | (4-METHYL-3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173681-12-4 | |

| Record name | (4-METHYL-3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3,5 Dioxopiperazin 1 Yl Acetic Acid and Analogues

General Strategies for Diketopiperazine Ring Construction

The formation of the piperazine-2,5-dione ring, the central scaffold of the target molecule, is a well-established area of organic synthesis. Two primary strategies dominate this field: the cyclization of linear precursors and the modification of a pre-existing piperazinedione core. csu.edu.aucsu.edu.auchemrxiv.orgchemrxiv.org

The most common and classical method for constructing the 2,5-diketopiperazine skeleton is the intramolecular cyclization of a linear dipeptide or a suitably modified amino acid derivative. wikipedia.orgbaranlab.org This approach leverages the readily available and stereochemically diverse pool of amino acids.

The process typically involves the formation of a dipeptide ester, which, after the removal of a terminal amine-protecting group, spontaneously or under catalysis, cyclizes to form the six-membered ring. wikipedia.orggoogle.com The cyclization can be promoted under thermal, acidic, or basic conditions. baranlab.org Acid catalysis is often preferred as it can minimize the risk of racemization, a common issue associated with base-catalyzed methods. google.com Solid-phase synthesis techniques have also been effectively employed, particularly for generating combinatorial libraries of diverse diketopiperazines. baranlab.org

An alternative to standard peptide coupling is the Ugi four-component reaction (Ugi-4CR), which can produce dipeptide precursors in high yield and optical purity. wikipedia.orgacs.org Subsequent treatment of the Ugi-adducts can lead to the desired chiral 2,5-DKPs. acs.org Another approach involves a Dieckmann cyclization of precursors like CH₂(N(R)C(O)CH₂N(R')CO₂Ph), where a terminal methylene (B1212753) group closes onto a phenyl carbamate (B1207046) unit. epa.gov

| Cyclization Method | Precursor | Key Features | References |

| Thermal/Catalytic Cyclization | Linear Dipeptide Esters | Most common method; risk of racemization with base catalysis. | wikipedia.org, google.com, baranlab.org |

| Ugi-4CR / Cyclization | Amino acid, isonitrile, aldehyde, amine | High yield and optical purity; provides chiral products. | wikipedia.org, acs.org |

| Dieckmann Cyclization | Acyclic amido-ester derivatives | Forms the ring via intramolecular condensation. | epa.gov |

| Solid-Phase Synthesis | Resin-bound dipeptides | Suitable for library synthesis; allows for on-resin cyclization. | google.com, baranlab.org |

An alternative strategy involves starting with the pre-formed, unsubstituted piperazine-2,5-dione (also known as glycine (B1666218) anhydride) and building the desired substitution pattern onto this core. csu.edu.aucsu.edu.auchemrxiv.orgchemrxiv.org This method is particularly useful for creating symmetrically or unsymmetrically substituted analogues that may be difficult to access via dipeptide cyclization.

This approach often relies on the reactivity of the methylene carbons (C-3 and C-6) of the piperazinedione ring. These positions can be functionalized through condensation reactions. For instance, N,N'-acetylation of the core DKP increases the acidity of the methylene protons, facilitating deprotonation and subsequent aldol-type condensations with various aldehydes to install alkylidene side chains. csu.edu.aunih.gov These side chains can then be further modified, for example, through hydrogenation, to yield the final substituted products. csu.edu.aucsu.edu.auchemrxiv.orgchemrxiv.org This stepwise functionalization allows for the synthesis of a large library of homo- and hetero-dimeric DKPs. csu.edu.auchemrxiv.org

Specific Synthetic Pathways for N-Substituted Piperazine-2,5-diones

To synthesize the target compound, (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid, specific functional groups must be installed on the nitrogen atoms of the piperazine-2,5-dione ring. This involves sequential or directed N-alkylation and N-acylation reactions.

The introduction of substituents onto the nitrogen atoms of the DKP ring is a key step in generating analogues like the target molecule. N-acylation, such as acetylation, is often used as a strategic step to activate the ring for C-alkylation, as the acetyl groups can be removed during work-up. csu.edu.aumdpi.com

For direct N-alkylation to introduce groups like the N-methyl group in the target compound, standard alkylation procedures can be employed. This can involve reacting a mono-N-substituted or unsubstituted DKP with an alkylating agent. For example, reductive N-alkylation is one documented method. researchgate.net Solid-phase synthesis offers a controlled environment for these modifications, allowing for the preparation of soluble N-alkylated diketopiperazines. google.com Enantiomerically pure N-methylated DKPs have been obtained by treating an N-methylated resin-bound dipeptide with piperidine (B6355638) in a process known as cyclative release. researchgate.net The synthesis of N-acyl derivatives can also be achieved by reacting the DKP with reagents like methyl chloroformate in the presence of an acid-binding agent such as triethylamine. researchgate.net

The acetic acid group at the N-1 position is a defining feature of the target molecule. This moiety is typically introduced by alkylating the DKP nitrogen with a haloacetic acid derivative. The alkylation of an N-substituted piperazine (B1678402) with a halo acetic acid or its ester (e.g., ethyl bromoacetate) proceeds under basic conditions. google.com The base must be strong enough to deprotonate the piperazine nitrogen but should not react significantly with the halo-acetyl moiety. google.com If an ester is used as the alkylating agent, a subsequent hydrolysis step is required to yield the final carboxylic acid.

The general synthetic sequence to obtain a compound like this compound would first involve the synthesis of 1-methyl-piperazine-2,5-dione. This intermediate would then be subjected to a second N-alkylation using an appropriate reagent like sodium chloroacetate (B1199739) or ethyl chloroacetate followed by hydrolysis. Careful control of reaction conditions is necessary to ensure regioselectivity.

| Reaction Type | Reagents | Purpose | References |

| N-Acylation | Acetic Anhydride, Methyl Chloroformate | Ring activation for C-alkylation; introduction of acyl groups. | csu.edu.au, mdpi.com, researchgate.net |

| N-Alkylation | Alkyl Bromides, Reductive Amination | Introduction of alkyl groups (e.g., methyl). | rsc.org, researchgate.net |

| Acetic Acid Moiety Introduction | Haloacetic acid esters (e.g., ethyl bromoacetate) + Base | Installation of the carboxymethyl group on a ring nitrogen. | google.com |

| Ester Hydrolysis | Aqueous acid or base | Conversion of the ester precursor to the final carboxylic acid. | google.com |

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity—differentiating between the two nitrogen atoms (N-1 and N-4) and the two methylene carbons (C-3 and C-6)—is a significant challenge in the synthesis of complex DKPs. Similarly, controlling the stereochemistry at the C-3 and C-6 positions is crucial, as the biological activity of DKPs is highly dependent on their three-dimensional structure.

Regioselectivity in N-substitution can be achieved by using precursors with one nitrogen already functionalized or by employing protecting group strategies. The activation of the DKP ring, for example with a Boc group, has been shown to enhance the electrophilic reactivity of the lactam carbonyls, enabling regioselective ring-opening and subsequent modifications. nih.gov

Stereochemical control is typically established by using enantiomerically pure amino acids as starting materials for the dipeptide cyclization route. csu.edu.au This ensures the stereochemistry of the resulting DKP is pre-determined. Most naturally occurring 2,5-DKPs derived from L-amino acids possess a cis configuration. wikipedia.org When modifying a pre-formed DKP core, for instance through the hydrogenation of bis(arylidene)piperazine-2,5-diones, a mixture of cis and trans isomers can be formed. csu.edu.auchemrxiv.org The stereochemical outcome of such reactions can be influenced by the catalyst and reaction conditions, with certain catalyst systems showing a preference for the formation of the cis isomer. csu.edu.auchemrxiv.org The identification and separation of these isomers are often accomplished using NMR spectroscopy and chromatography. csu.edu.aucsu.edu.auchemrxiv.org Asymmetric synthesis using chiral catalysts has also been developed to provide enantioselective access to chiral 2,5-diketopiperazines. acs.org

Challenges and Innovations in Synthetic Protocols for this compound Synthesis

The synthesis of N-substituted dioxopiperazines, including this compound, is often hampered by challenges related to selectivity, yield, and purification. A primary difficulty lies in the selective N-alkylation of the piperazine-3,5-dione ring. The presence of two nitrogen atoms in the piperazine core can lead to mixtures of mono- and di-alkylated products, complicating the isolation of the desired compound.

Innovations to overcome these challenges often focus on the use of protecting groups to block one of the nitrogen atoms, thereby ensuring mono-alkylation. For instance, a Boc-protecting group can be introduced and later removed after the alkylation of the unprotected nitrogen. However, this adds extra steps to the synthesis, increasing time and cost.

Alternative alkylating agents and reaction conditions are also being explored. The use of reductive amination, for example, can offer a more controlled method for N-alkylation compared to traditional nucleophilic substitution with alkyl halides. This method can help to avoid the formation of over-alkylated and quaternary ammonium (B1175870) byproducts.

Microwave-assisted organic synthesis represents another innovative approach that can lead to shorter reaction times and improved yields in the synthesis of dioxopiperazine derivatives. The focused heating provided by microwave irradiation can accelerate the rate of reaction and, in some cases, improve selectivity.

Below is a table summarizing common challenges and innovative solutions in the synthesis of N-substituted dioxopiperazines.

| Challenge | Traditional Approach | Innovative Solution | Potential Advantage |

| Lack of Selectivity (Mono- vs. Di-alkylation) | Use of excess piperazine-3,5-dione | Introduction of a protecting group on one nitrogen | Higher yield of mono-alkylated product |

| Side Reactions (e.g., Quaternization) | Careful control of stoichiometry and reaction time | Reductive amination with an aldehyde | Avoids over-alkylation and salt formation |

| Low Yields and Long Reaction Times | Conventional heating (reflux) | Microwave-assisted synthesis | Faster reactions and potentially higher yields |

| Harsh Reaction Conditions | Use of strong bases and high temperatures | Development of milder catalytic methods | Improved functional group tolerance |

Synthetic Scale-Up and Process Optimization Considerations in Academic Research

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for extensive academic research presents a unique set of challenges. Process optimization is crucial to ensure safety, cost-effectiveness, and consistency of the final product.

A primary consideration in scale-up is the choice of reagents and solvents. Reagents that are expensive, hazardous, or produce significant waste may be acceptable on a small scale but become problematic at a larger scale. For instance, while protecting group strategies are effective, the cost of the protecting agent and the additional steps for protection and deprotection can become prohibitive. Therefore, developing a synthetic route that avoids protecting groups is highly desirable for scale-up.

Reaction conditions also need to be carefully optimized. Temperature control is critical, as exothermic reactions can become difficult to manage in large reactors. The rate of addition of reagents may need to be adjusted to maintain a safe and controlled reaction. Mixing efficiency also becomes more important on a larger scale to ensure homogeneity and consistent reaction progress.

Purification is another major bottleneck in the scale-up of many synthetic processes. Chromatographic purification, which is common in small-scale laboratory synthesis, is often not practical for large quantities of material. Crystallization, precipitation, and extraction are more amenable to large-scale production. Therefore, the development of a synthesis that yields a product that can be easily purified by these methods is a key aspect of process optimization.

The following table outlines key considerations for the scale-up and process optimization of N-substituted dioxopiperazine synthesis in an academic research setting.

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Optimization Strategy |

| Reagents | High-cost reagents may be used for high yield. | Cost and availability of starting materials. | Sourcing of cheaper, readily available starting materials; developing a more atom-economical route. |

| Solvents | A wide variety of solvents can be used. | Large volumes of hazardous or environmentally unfriendly solvents. | Use of greener solvents; minimizing solvent volume; implementing solvent recycling. |

| Reaction Time | Multi-day reactions are acceptable. | Long reaction times lead to low throughput. | Optimization of temperature, catalyst, and concentration to reduce reaction time. |

| Work-up and Purification | Column chromatography is common. | Chromatography is not scalable for large quantities. | Development of a process that allows for purification by crystallization or precipitation. |

| Safety | Small-scale reactions are generally manageable. | Exothermic reactions and handling of hazardous materials pose greater risks. | Thorough thermal safety studies; implementation of robust cooling and containment systems. |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Methyl 3,5 Dioxopiperazin 1 Yl Acetic Acid

X-ray Crystallography for Solid-State Structure Elucidation

Table 1: Hypothetical Crystallographic Data for (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

| Parameter | Value |

| Chemical Formula | C7H10N2O4 |

| Formula Weight | 186.17 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

| Hydrogen Bonding Motifs | Data not available |

The conformation of the central diketopiperazine (DKP) ring is a key structural feature. DKP rings typically adopt either a planar conformation or, more commonly, a non-planar boat or chair-like conformation. The specific conformation is influenced by the nature and steric bulk of the substituents on the ring. In this compound, the N-methylation at position 4 and the acetic acid group at position 1 would be critical in determining the ring's pucker. A crystallographic study would precisely define the torsional angles within the ring, establishing its preferred solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity.

While specific experimental NMR data for this compound is not currently available, a theoretical analysis of its structure allows for the prediction of expected signals.

¹H NMR: The spectrum would be expected to show distinct signals for the N-methyl protons, the methylene (B1212753) protons of the acetic acid side chain, and the methylene protons within the diketopiperazine ring. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum would display signals corresponding to the carbonyl carbons of the amide groups, the carboxyl carbon of the acetic acid moiety, the N-methyl carbon, and the various methylene carbons in the structure.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | Data not available | Singlet | 3H |

| N-CH₂-COOH | Data not available | Singlet | 2H |

| Ring CH₂ (position 2) | Data not available | Varies | 2H |

| Ring CH₂ (position 6) | Data not available | Varies | 2H |

| COOH | Data not available | Broad Singlet | 1H |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | Data not available |

| C=O (Carboxylic Acid) | Data not available |

| N-CH₃ | Data not available |

| N-CH₂-COOH | Data not available |

| Ring CH₂ | Data not available |

In addition to structural confirmation, NMR spectroscopy can provide insights into the molecule's conformational dynamics in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons. This information can be used to determine the preferred conformation of the diketopiperazine ring in a given solvent, which may differ from its solid-state structure. The flexibility of the acetic acid side chain could also be assessed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The calculated exact molecular weight of this compound (C₇H₁₀N₂O₄) is 186.0641 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

In a typical mass spectrometry experiment, the molecule would be ionized, and the resulting molecular ion ([M]+ or [M+H]+) would be detected. Further fragmentation of this ion would produce smaller, characteristic ions. A plausible fragmentation pathway for this molecule could involve the loss of the acetic acid side chain or cleavage of the diketopiperazine ring. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₁N₂O₄]⁺ | 187.0713 |

| [M-COOH]⁺ | [C₆H₁₀N₂O₂]⁺ | 142.0742 |

| [M-CH₂COOH]⁺ | [C₅H₈N₂O₂]⁺ | 128.0586 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. For a molecule like this compound, these techniques provide a detailed fingerprint of its constituent chemical bonds and structural motifs.

The primary functional groups within this molecule are the cyclic imide (a key feature of the 3,5-dioxopiperazine ring), the tertiary amine within the piperazine (B1678402) ring, the N-methyl group, and the carboxylic acid group. The expected vibrational modes for these groups are based on well-established group frequencies for similar compounds, particularly cyclic imides and N-substituted piperazines. optica.orgspectroscopyonline.comresearchgate.net

Key Vibrational Modes:

Cyclic Imide Group (O=C-N-C=O): Cyclic imides are known to exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. spectroscopyonline.com In the IR spectrum, the asymmetric stretch typically appears at a higher frequency (around 1770-1800 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1700-1750 cm⁻¹). optica.org In the Raman spectrum, the symmetric stretch is often more intense.

Carboxylic Acid Group (-COOH): This group is identified by a very broad O-H stretching band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹, which may overlap with the imide carbonyl bands.

Piperazine Ring and Substituents: The piperazine ring will show a series of C-H stretching vibrations for the methylene (CH₂) groups, typically just below 3000 cm⁻¹. researchgate.net The C-N stretching vibrations of the tertiary amines in the ring are expected in the 1100-1300 cm⁻¹ region. The N-methyl group will have a characteristic C-H stretching mode and bending modes. The methylene group of the acetic acid moiety will also contribute to the C-H stretching and bending regions of the spectra.

A summary of the predicted key vibrational frequencies for this compound is presented in the table below. It is important to note that these are expected ranges, and the exact positions can be influenced by the molecule's specific conformation and intermolecular interactions.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Intensity (IR/Raman) |

| Asymmetric C=O Stretch | Cyclic Imide | 1770 - 1800 | Weak | Strong / Weak |

| Symmetric C=O Stretch | Cyclic Imide | 1700 - 1750 | 1700 - 1750 | Strong / Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | 1700 - 1730 | Strong / Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) | Weak | Broad, Strong / Weak |

| C-H Stretch (sp³) | CH₂ (ring, acid), CH₃ | 2850 - 3000 | 2850 - 3000 | Medium / Strong |

| C-N Stretch | Piperazine Ring | 1100 - 1300 | Medium | Medium / Medium |

| CH₂ Bending (Scissoring) | Piperazine Ring, Acetic Acid | ~1450 | ~1450 | Medium / Medium |

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules. researchgate.netwikipedia.org ECD measures the differential absorption of left and right circularly polarized light by a chromophore, while ORD measures the variation of optical rotation with the wavelength of light. bhu.ac.in A molecule must be chiral—that is, non-superimposable on its mirror image—to exhibit an ECD or ORD signal. wikipedia.org

The potential for chirality in this compound is a subject of stereochemical interest. Trivalent nitrogen atoms, such as the one at the N-1 position of the piperazine ring, can be chiral centers if they are bonded to three different groups. However, such amines often undergo rapid pyramidal inversion at room temperature, which leads to a racemic mixture of interconverting enantiomers and thus no observable optical activity. libretexts.orglumenlearning.comlibretexts.org For this compound to be persistently chiral, this nitrogen inversion would need to be restricted, or the molecule would have to adopt a stable, twisted conformation that lacks a plane of symmetry.

Assuming the molecule can exist in a stable chiral form, ECD and ORD spectroscopy would be the ideal methods to determine its absolute configuration. The key chromophore in the molecule is the cyclic imide group. The electronic transitions of this chromophore, when perturbed by the asymmetric environment of a chiral molecular structure, would give rise to characteristic signals in the ECD and ORD spectra, known as Cotton effects. libretexts.org

Application of Chiroptical Methods:

Electronic Circular Dichroism (ECD): An ECD spectrum would show positive or negative peaks (Cotton effects) corresponding to the UV-Vis absorption bands of the imide chromophore. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) configurations, the absolute configuration could be unambiguously assigned. encyclopedia.pub

Optical Rotatory Dispersion (ORD): The ORD curve of a chiral molecule shows the change in optical rotation as a function of wavelength. In the region of the chromophore's absorption, an anomalous curve (a Cotton effect) is observed, characterized by a peak and a trough. The sign of the Cotton effect (positive or negative) in the ORD spectrum is also indicative of the absolute configuration. kud.ac.in

The hypothetical chiroptical data for one enantiomer of this compound, assuming a stable chiral conformation, are presented in the table below. This illustrates the type of information that would be obtained from such an analysis.

| Chiroptical Technique | Parameter Measured | Expected Chromophore | Predicted Observation (for one enantiomer) | Significance |

| ECD | Molar Ellipticity [θ] | Cyclic Imide (n→π) | Positive/Negative Cotton Effect (~220-250 nm) | Determines absolute configuration |

| ECD | Molar Ellipticity [θ] | Cyclic Imide (π→π) | Positive/Negative Cotton Effect (<210 nm) | Confirms absolute configuration |

| ORD | Specific Rotation [α] | Cyclic Imide (n→π*) | Positive/Negative Cotton Effect Curve | Correlates with ECD for configuration assignment |

It must be emphasized that this discussion is based on the theoretical applicability of these methods. The actual observation of chiroptical properties for this compound is contingent upon the existence of stable, non-racemizing enantiomers.

Biological Activity and Mechanistic Investigations in Pre Clinical Models

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies are fundamental to characterizing the biological activity of a novel compound at the cellular level. For a molecule like (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid, initial pharmacological assessment would likely involve a battery of cell-based assays to determine its effects on various cellular processes.

Dioxopiperazine derivatives have been shown to modulate various cellular pathways, often leading to significant physiological outcomes. For instance, certain piperazine-containing compounds have been found to influence pathways related to cell proliferation and survival. The piperazine (B1678402) moiety is a key structural feature in many compounds designed to interact with signaling pathways crucial for cancer cell growth. For example, some piperazine derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines, including those of the prostate and liver. nih.gov The antitumor activity of some derivatives is attributed to their capacity to induce apoptosis or necrosis. nih.gov

A prominent feature of the dioxopiperazine scaffold is its ability to act as an enzyme inhibitor. Bis(2,6-dioxopiperazines) have been identified as catalytic inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and chromosome organization. nih.gov This inhibition of topoisomerase II is a mechanism shared by some established anticancer drugs. nih.gov Furthermore, other piperazine derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in managing diabetes. researchgate.net The inhibitory action of these compounds is often characterized by determining their IC50 values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by half. Kinetic studies are also employed to understand the mechanism of inhibition, such as whether it is competitive, non-competitive, or allosteric. researchgate.net

Table 1: Examples of Enzymatic Inhibition by Dioxopiperazine and Piperazine Derivatives

| Compound Class | Target Enzyme | Potential Therapeutic Area |

| Bis(2,6-dioxopiperazines) | DNA topoisomerase II | Cancer |

| Piperazine-dithiocarbamate complexes | α-glucosidase | Diabetes |

| Diketopiperazine peptidomimetics | Collagenase-1 | Inflammatory diseases |

This table is illustrative and based on activities of related compound classes, not this compound itself.

Piperazine derivatives are well-represented among ligands that bind to various receptors, particularly in the central nervous system. Many piperazine-containing compounds exhibit affinity for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netmdpi.com For example, specific N-phenylpiperazine analogs have been evaluated for their selective binding to D3 versus D2 dopamine receptor subtypes. mdpi.com Receptor binding assays, typically using radiolabeled ligands, are employed to determine the binding affinity (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity. Such profiling is crucial for understanding the potential neurological or psychiatric effects of a compound. The piperazine scaffold is a common feature in drugs targeting these receptors for conditions like psychosis, depression, and anxiety. researchgate.net

Mechanistic Studies of Cellular Response

Understanding the cellular response to a compound involves identifying its direct molecular targets and elucidating the subsequent signaling events that lead to the observed biological effect.

For dioxopiperazine and piperazine derivatives that act as enzyme inhibitors, the enzyme itself is the primary molecular target. Computational methods, such as molecular docking, are often used to predict and analyze the binding mode of these inhibitors within the active or allosteric sites of their target enzymes. researchgate.netmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitor's potency and selectivity. mdpi.com For receptor ligands, the molecular targets are the specific receptors they bind to. The structural features of the piperazine derivative will determine its affinity and selectivity for different receptor subtypes. mdpi.com

Once a compound binds to its molecular target, it can trigger a cascade of downstream signaling events within the cell. For instance, the inhibition of DNA topoisomerase II by bis(2,6-dioxopiperazines) can lead to the activation of cell cycle checkpoints and ultimately induce apoptosis. nih.gov In the case of receptor binding, the interaction can modulate intracellular signaling pathways. For example, agonism or antagonism of dopamine or serotonin receptors by piperazine derivatives can alter the levels of second messengers like cyclic AMP (cAMP), leading to changes in gene expression and cellular function. The elucidation of these downstream signaling cascades is essential for a comprehensive understanding of a compound's mechanism of action.

In Vivo Pharmacological Evaluation in Animal Models (excluding human clinical trials)

Studies in Invertebrate Models (e.g., Caenorhabditis elegans)

No studies were found that evaluated the pharmacological effects of this compound in invertebrate models such as Caenorhabditis elegans.

Studies in Vertebrate Animal Models (e.g., embryonated chicken eggs, rodent models, zebrafish)

There is no available research detailing the in vivo pharmacological evaluation of this compound in any vertebrate animal models, including but not limited to embryonated chicken eggs, rodents, or zebrafish.

Investigation of Specific Academic Research Areas (General examples from DKP literature, applicable to potential research on the compound)

While the broader class of diketopiperazines (DKPs) has been investigated for various biological activities, no specific research has been published on this compound in the following areas.

Antiviral Activity and Viral Propagation Modulation

No data exists in the current scientific literature regarding the potential antiviral properties of this compound or its ability to modulate viral propagation.

Antimicrobial Activities and Interference with Microbial Communication

There are no published studies investigating the antimicrobial effects of this compound or its capacity to interfere with microbial communication systems like quorum sensing.

Anti-Inflammatory Mechanisms and Cytokine Modulation

The potential anti-inflammatory mechanisms of this compound, including any effects on cytokine modulation, have not been reported in any scientific research to date.

Neurobiological Effects and Receptor Interactions

Currently, there is a lack of specific studies in the public domain investigating the neurobiological effects and receptor interaction profile of this compound. The broader class of piperazine derivatives is known to interact with various central nervous system receptors, but direct evidence for this specific compound is not available.

Antitumor Properties and Cellular Proliferation Modulation in in vitro Models

Investigations into the direct antitumor properties and effects on cellular proliferation of this compound in in vitro cancer models have not been detailed in available scientific literature. While the dioxopiperazine scaffold is a feature of some compounds investigated for anticancer activity, specific data, such as IC50 values or effects on cell cycle for this compound, are not present in the current body of research.

Structure Activity Relationship Sar Studies of 4 Methyl 3,5 Dioxopiperazin 1 Yl Acetic Acid Derivatives

Systematic Structural Modifications of the Acetic Acid Side Chain

No specific research data was found regarding the systematic structural modifications of the acetic acid side chain of (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid and the corresponding impact on its biological activity.

Modulation of the N-Methyl Substitution on the Piperazine (B1678402) Ring

Information detailing the modulation of the N-methyl substitution on the piperazine ring of this compound and its effect on biological activity is not available in the current body of scientific literature.

Impact of Stereochemistry on Biological Activity and Specificity

While the impact of stereochemistry is a known critical factor for the bioactivity of various diketopiperazine derivatives, no studies specifically investigating the stereoisomers of this compound could be identified. nih.gov

Conformational Influences on SAR

There is no available research on the conformational analysis of this compound and how its conformational preferences influence its structure-activity relationship.

Computational SAR and De Novo Design Strategies

A search for computational SAR studies or de novo design strategies specifically focused on this compound yielded no results.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations (HPLC, GC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation of compounds from complex mixtures, making them ideal for assessing the purity of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid and for its isolation.

High-Performance Liquid Chromatography (HPLC):

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Due to the polar and acidic nature of the molecule, arising from the carboxylic acid and dioxopiperazine ring, reversed-phase HPLC would be the method of choice. phenomenex.comlcms.czpharmaknowledgeforum.com To achieve adequate retention and symmetrical peak shape, it is crucial to control the ionization of the carboxylic acid group by maintaining a low pH in the mobile phase. pharmaknowledgeforum.com

A suitable HPLC method would likely employ a C18 or a polar-embedded C18 column to provide sufficient retention for this polar analyte. lcms.czhplc.eu The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate buffer at a pH below 4) and an organic modifier like acetonitrile or methanol. pharmaknowledgeforum.com Gradient elution, starting with a high aqueous content and gradually increasing the organic modifier, would be effective for separating the main compound from impurities with a wide range of polarities.

Hypothetical HPLC Purity Assessment Method:

| Parameter | Condition |

| Column | Polar-embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC):

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, stemming from the polar carboxylic acid and dioxopiperazine functional groups. To make the compound suitable for GC analysis, a derivatization step is necessary. jfda-online.comyoutube.comcolostate.edu Derivatization converts the polar functional groups into less polar, more volatile derivatives. youtube.comresearchgate.net

Common derivatization approaches for carboxylic acids include esterification to form methyl or ethyl esters. colostate.eduresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can simultaneously derivatize the carboxylic acid and any active hydrogens on the dioxopiperazine ring. researchgate.net After derivatization, the resulting compound can be analyzed on a standard non-polar or mid-polar capillary GC column.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective technique for the qualitative purity assessment of this compound. It can be used to monitor reaction progress, identify the number of components in a sample, and select a suitable solvent system for column chromatography. For a polar and acidic compound, a normal-phase TLC plate (e.g., silica gel) would be used with a polar mobile phase. The mobile phase would likely be a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce peak tailing. Visualization can be achieved under UV light if the compound is chromophoric, or by staining with a suitable reagent.

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite and Impurity Profiling in Research Samples

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the identification and characterization of metabolites and impurities. synthinkchemicals.comresolvemass.caeurofins.it

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the cornerstone of modern impurity and metabolite profiling due to its high sensitivity and specificity. synthinkchemicals.comresolvemass.canih.gov An LC method similar to the one described for purity analysis can be coupled to a mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like this compound. Analysis would likely be performed in both positive and negative ion modes to maximize the information obtained.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, would provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any related substances. eurofins.it Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the precursor ions to obtain structural information, which is crucial for identifying unknown impurities or metabolites. synthinkchemicals.com

Hypothetical LC-MS/MS Parameters for Impurity Identification:

| Parameter | Setting |

| Ionization Mode | ESI Positive and Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | m/z 50-1000 |

| Capillary Voltage | 3.5 kV |

| Collision Energy | Ramped from 10 to 40 eV for MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS):

Following successful derivatization, GC-MS can be employed for the profiling of volatile impurities or metabolites. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analytes. Electron ionization (EI) is a common ionization technique in GC-MS, which generates reproducible mass spectra that can be searched against spectral libraries for identification. nih.gov

Quantitative Analytical Methods (e.g., HPLC-UV, LC-MS/MS) for Research Sample Quantification

Accurate quantification is critical in many research applications. Both HPLC-UV and LC-MS/MS are widely used for the quantitative analysis of pharmaceuticals and related compounds.

HPLC with UV Detection (HPLC-UV):

For routine quantification in research samples where sensitivity is not a major limitation, HPLC with UV detection is a robust and reliable method. The method would be similar to that used for purity assessment. Quantification is achieved by creating a calibration curve from the peak areas of known concentrations of a reference standard of this compound. The selection of the detection wavelength is important and should be at the absorbance maximum of the compound to ensure high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

When high sensitivity and selectivity are required, such as for quantifying low levels of the compound in biological matrices, LC-MS/MS is the preferred method. shimadzu.com This technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This high selectivity minimizes interference from matrix components, leading to highly accurate and precise quantification. shimadzu.com

Hypothetical LC-MS/MS MRM Parameters for Quantification:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | [M+H]⁺ | Fragment 1 | 100 |

| [M+H]⁺ | Fragment 2 | 100 | |

| Internal Standard | [M+H]⁺ | Fragment 1 | 100 |

Future Research and Translational Perspectives on this compound

The scientific community continues to explore the vast chemical space for novel therapeutic agents. Within this landscape, heterocyclic compounds, particularly those containing the piperazine (B1678402) scaffold, have garnered significant attention due to their diverse biological activities. nih.govchemicalbook.com this compound, a derivative of piperazine-2,6-dione, represents a promising, yet underexplored, molecule. This article delineates key future research directions and academic translational perspectives for this specific compound, based on the established potential of its structural class.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization, functional group protection (e.g., Fmoc groups), and coupling reactions. For example, piperazine derivatives often require controlled condensation of precursors like diketones with amines under inert atmospheres. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios of reagents significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound in high purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer : A combination of techniques is recommended:

- NMR spectroscopy (¹H/¹³C) to confirm the piperazine ring substitution pattern and acetic acid side chain.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 210–260 nm) to assess purity, using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA).

- X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation, as demonstrated for related piperazinone derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS data for analogous compounds:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of aerosols.

- Store in a dry, cool environment (2–8°C) under inert gas (argon or nitrogen) to prevent degradation.

- Dispose of waste via approved chemical waste streams, adhering to local regulations .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve these:

- Standardize bioassay protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability via QC/QA checks.

- Validate target engagement : Employ orthogonal techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities.

- Meta-analysis : Cross-reference data with structural analogs (e.g., piperazine-based inhibitors) to identify structure-activity relationships (SARs) .

Q. What experimental designs are suitable for evaluating the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow frameworks from long-term environmental studies:

- Phase 1 (Lab-scale) : Determine physicochemical properties (logP, pKa) and biodegradability via OECD 301 tests.

- Phase 2 (Microcosm) : Assess soil/water partitioning and photodegradation kinetics using LC-MS/MS.

- Phase 3 (Field trials) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under realistic exposure scenarios. Statistical analysis should use randomized block designs to account for environmental variability .

Q. Which computational strategies are optimal for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or kinases. Validate docking poses with MD simulations (GROMACS/NAMD) to assess binding stability.

- QSAR modeling : Train models on datasets of piperazine derivatives to predict ADMET properties.

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to rationalize reactivity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.